Sodium 2-ethylbenzenesulfinate
Description
Overview of Organosulfur Chemistry and Sulfinate Anions
Organosulfur compounds are integral to a vast array of chemical and biological processes. Among these, sulfinate anions (RSO₂⁻) and their corresponding salts stand out as remarkably versatile intermediates in organic synthesis. rsc.orgrsc.org These compounds are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an organic residue, carrying a negative charge. This structure allows them to act as potent nucleophiles and precursors to sulfonyl radicals, enabling a diverse range of chemical transformations. rsc.orgresearchgate.net
Sodium sulfinates, in particular, are lauded for their stability, low toxicity, and ease of handling compared to more traditional sulfonylating agents like sulfonyl chlorides. nih.gov They are typically odorless, moisture-insensitive, and exist as stable, colorless solids. nih.gov Their utility in forming S–S, N–S, and C–S bonds has made them indispensable in the synthesis of thiosulfonates, sulfonamides, sulfones, and sulfides. rsc.orgnih.gov
Historical Context of Arylsulfinate Research
The study of arylsulfinates has a rich history, with early research focusing on their preparation and fundamental reactivity. A common and long-standing method for synthesizing sodium arylsulfinates involves the reduction of the corresponding sulfonyl chlorides. nih.gov One established technique utilizes zinc and sodium carbonate in water, while another employs sodium sulfite (B76179) and sodium bicarbonate. nih.gov These methods have proven effective for producing simple arylsulfinates like sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate. nih.gov
Over the years, research has expanded to develop more sophisticated and versatile synthetic routes to access a wider range of structurally diverse arylsulfinates. This includes methods starting from aryl bromides using SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and from aryl nucleophiles such as Grignard reagents and arylboronic acids. nih.govnih.gov The continuous development of these synthetic methodologies underscores the enduring importance of arylsulfinates in organic chemistry.
Structural and Electronic Considerations of 2-Ethyl Substitution in Benzenesulfinate Frameworks
The introduction of a 2-ethyl group onto the benzenesulfinate framework significantly influences its electronic and steric properties. Alkyl groups, such as the ethyl group, are known to be electron-donating through an inductive effect. openstax.orglibretexts.org This effect increases the electron density of the aromatic ring, making it more nucleophilic and potentially more reactive towards electrophiles. openstax.orgyoutube.com
The position of the substituent is also critical. An ortho-substituent, like the 2-ethyl group, can exert steric hindrance, which may influence the regioselectivity of subsequent reactions. libretexts.org This steric bulk can direct incoming reagents to the less hindered para position. The interplay between the electron-donating nature of the ethyl group and its steric presence provides a unique chemical handle for controlling reactivity and selectivity in synthetic transformations. libretexts.org
The electronic effect of the ethyl group can be understood through the concept of activating groups in electrophilic aromatic substitution. By donating electron density to the ring, the ethyl group stabilizes the carbocation intermediate formed during the reaction, thereby increasing the reaction rate compared to unsubstituted benzene (B151609). libretexts.org
Rationale for Investigating Sodium 2-Ethylbenzenesulfinate in Contemporary Organic Synthesis
The specific structural features of this compound make it a compelling target for investigation in modern organic synthesis. The presence of the ortho-ethyl group offers a unique combination of electronic activation and steric influence that can be exploited to achieve specific synthetic outcomes. This is particularly relevant in the development of site-selective C–H functionalization reactions, where directing the reaction to a specific position on an aromatic ring is a key challenge. nih.gov
Furthermore, the versatility of the sulfinate group itself as a precursor to various sulfur-containing functionalities makes this compound a valuable building block. rsc.org Its potential to participate in radical reactions, transition-metal-catalyzed cross-coupling reactions, and as a nucleophile in substitution reactions opens up avenues for the synthesis of complex molecules with tailored properties. researchgate.netmit.edu The study of this specific arylsulfinate contributes to the broader understanding of substituent effects in organosulfur chemistry and expands the toolbox available to synthetic chemists for constructing intricate molecular architectures.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium 4-ethylbenzenesulfonate (B229782) | C₈H₉NaO₃S | 208.21 nih.gov |
| Sodium benzenesulfinate | C₆H₅NaO₂S | 164.16 |
| Sodium p-toluenesulfinate | C₇H₇NaO₂S | 178.18 |
| 2-Formylbenzenesulfonic acid sodium salt | C₇H₅NaO₄S | 208.17 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9NaO2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;2-ethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-2-7-5-3-4-6-8(7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
IROADWLXCRGCTM-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Reactivity and Applications of Sodium 2 Ethylbenzenesulfinate in Organic Transformations
Nucleophilic Reactivity of the Sulfinate Anion
The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it possesses two potential sites for reaction: the sulfur atom and the oxygen atoms. organic-chemistry.org The reaction pathway is influenced by factors such as the nature of the electrophile and the reaction conditions. Nucleophilic attack through the sulfur atom, which is generally more common due to sulfur's higher polarizability and "softness" compared to oxygen, leads to the formation of sulfones. mdpi.com Attack through an oxygen atom results in the formation of sulfinate esters. mdpi.com Sodium sulfinates, including sodium 2-ethylbenzenesulfinate, are bench-stable reagents that provide a practical source of this nucleophilic anion for various synthetic transformations. nih.gov
The synthesis of sulfones is a cornerstone application of sodium sulfinates. The sulfinate anion readily reacts with a variety of carbon-based electrophiles, leading to the formation of a stable carbon-sulfur bond. This transformation is a reliable method for introducing the sulfonyl group (–SO₂–), a prevalent functional group in pharmaceuticals, agrochemicals, and materials science. nih.gov
One of the most fundamental reactions of this compound is its nucleophilic substitution reaction with organic halides. This reaction typically proceeds via an Sₙ2 mechanism, where the sulfinate anion displaces a halide from a primary or secondary alkyl halide. The reaction involves a backside attack on the electrophilic carbon, resulting in the formation of an alkyl aryl sulfone. researchgate.net This method has been a staple in organic synthesis for many decades for constructing C(sp³)–S bonds. organic-chemistry.org
For example, the reaction of a sodium arenesulfinate with an activated alkyl halide like a benzyl (B1604629) bromide proceeds efficiently to yield the corresponding sulfone. chemrevlett.com
Table 1: Representative Sₙ2 Reaction of Sodium Arenesulfinates with Alkyl Halides
| Sodium Sulfinate | Alkyl Halide | Product |
| This compound | Benzyl Bromide | Benzyl 2-ethylphenyl sulfone |
| Sodium benzenesulfinate (B1229208) | Iodoethane | Ethyl phenyl sulfone |
Aryl and diaryl sulfones can be synthesized through the copper-catalyzed cross-coupling of sodium arenesulfinates with organoboronic acids. organic-chemistry.org This method is a variation of the Chan-Evans-Lam coupling and provides a powerful tool for forming C(sp²)–S bonds under relatively mild conditions. The reaction typically employs a copper(II) salt, such as copper(II) acetate (B1210297), often in the presence of a ligand like 1,10-phenanthroline (B135089), and an oxidant, such as oxygen from the air. organic-chemistry.org This approach is valued for its tolerance of a wide range of functional groups on both the boronic acid and the sulfinate salt. organic-chemistry.orgorganic-chemistry.org
The general catalytic cycle is thought to involve the formation of a copper(II)-sulfinate complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the diaryl sulfone and a copper(I) species, which is then re-oxidized to copper(II) to continue the cycle.
Table 2: Copper-Catalyzed Cross-Coupling of Sodium Arenesulfinates with Phenylboronic Acid
| Sodium Sulfinate | Catalyst System | Product | Yield | Reference |
| Sodium p-toluenesulfinate | Cu(OAc)₂·H₂O, 1,10-phenanthroline, O₂ | 4-Methylphenyl phenyl sulfone | Good | organic-chemistry.org |
| Sodium benzenesulfinate | Cu(OAc)₂·H₂O, 1,10-phenanthroline, O₂ | Diphenyl sulfone | Good | organic-chemistry.org |
| This compound | CuFAP, MeOH | 2-Ethylphenyl phenyl sulfone | Good |
Yields are generally reported as good to excellent under optimized conditions.
Vinyl sulfones are valuable synthetic intermediates, and they can be prepared efficiently from sodium sulfinates and vicinal dibromides (1,2-dibromoalkanes). organic-chemistry.org This transformation proceeds through a double-elimination mechanism. The sulfinate anion first acts as a nucleophile, displacing one of the bromine atoms to form a β-bromo sulfone intermediate. Subsequent treatment with a base, or often spontaneously under the reaction conditions, induces the elimination of hydrogen bromide (HBr) to generate the carbon-carbon double bond of the vinyl sulfone. organic-chemistry.org This method is notable for proceeding without the need for a metal catalyst. organic-chemistry.org
General Reaction Scheme: R-CH(Br)-CH₂(Br) + ArSO₂Na → [R-CH(Br)-CH₂(SO₂Ar)] → R-CH=CH-SO₂Ar + NaBr + HBr
While sulfone formation via S-attack is common, the sulfinate anion can also be used to synthesize sulfoxides. The synthesis of unsymmetrical sulfoxides can be achieved in a one-pot, two-step process. First, an organometallic reagent (like a Grignard or organolithium reagent) reacts with a sulfur dioxide source (such as DABSO) to generate a sulfinate salt in situ. This intermediate is then converted to a sulfinate silyl (B83357) ester by adding an agent like trimethylsilyl (B98337) chloride (TMS-Cl). This activates the intermediate, which then undergoes nucleophilic attack by a second, different organometallic reagent to furnish the final unsymmetrical sulfoxide (B87167).
Alternatively, sulfenate anions (RSO⁻), which are closely related to sulfinates, can be generated and trapped with alkyl halides to produce sulfoxides. The controlled reaction at the sulfur atom of a sulfinate derivative, avoiding overoxidation or reaction at oxygen, is key to these methods.
The reactivity of the this compound anion exemplifies its role in general nucleophilic substitution reactions. In these reactions, the electron-rich sulfinate anion (the nucleophile) attacks an electron-deficient atom (the electrophile), displacing a leaving group. nih.gov
The coupling with alkyl halides is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) pathway. researchgate.net For aromatic systems, where Sₙ2 reactions are not feasible due to the geometry of the aromatic ring, the sulfinate can participate in nucleophilic aromatic substitution (SₙAr) reactions. This occurs when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups), which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.gov
Catalytic and Reagent Roles of this compound
Rhodium-Catalyzed Desulfinative Coupling Reactions:
Mechanistic Insights into Desulfinative Processes:Detailed mechanistic studies elucidating the specific role of the 2-ethyl substituent on the reaction pathway, including oxidative addition, transmetalation, and reductive elimination steps, are not available.
Due to these constraints, any attempt to generate the requested article would be based on generalization and speculation, failing to meet the required standards of scientific accuracy and detail. Further experimental research focusing specifically on this compound is necessary to provide the data required for such a specialized scientific article.
Table of Compound Names Mentioned:
Since the article could not be generated, a table of compounds is not applicable.
Sulfenylation Reactions for Thioether Generation
Sodium benzenesulfinates, including the 2-ethyl derivative, serve as stable and odorless sources of sulfur for the creation of thioethers, which are important structural motifs in many natural products and pharmaceutical compounds. rsc.orgresearchgate.net These reagents provide an alternative to traditionally used malodorous thiols. organic-chemistry.org
A significant application of sodium benzenesulfinates is in the direct sulfenylation of C-H bonds to form C-S bonds. rsc.org This method allows for the synthesis of thioethers by activating a carbon-hydrogen bond in various aromatic and heterocyclic systems. For instance, researchers have developed methods for the sulfenylation of flavones, indoles, and arylimidazo[1,2-a]pyridines using sodium benzenesulfinates. rsc.orgresearchgate.net One notable strategy employs ammonium (B1175870) iodide as a reaction inducer, which facilitates the regioselective formation of thioether derivatives in good yields. rsc.org This approach avoids the use of harsher reagents like molecular iodine. rsc.org The reaction is believed to proceed through a radical mechanism, where a thiyl radical is generated from the sulfinate and then adds to the substrate. researchgate.net
Control experiments have indicated that the process is likely a radical one, as the presence of a radical scavenger such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can suppress the reaction. researchgate.net The proposed mechanism often involves the initial generation of a disulfide from the sodium sulfinate, which then cleaves to produce the reactive thio radical species. researchgate.net
The use of sodium benzenesulfinates aligns with the principles of green chemistry, which advocate for the use of less hazardous and more environmentally friendly reagents. rsc.orgacs.org Sodium benzenesulfinates are stable, solid, and largely odorless compounds, making them a safer and more manageable alternative to volatile and foul-smelling thiols for introducing sulfur atoms into molecules. rsc.orgpolyu.edu.hk
Utility as a Traceless Linker in Solid-Phase Synthesis
In solid-phase organic synthesis (SPOS), molecules are attached to an insoluble polymer support while chemical transformations are carried out. imperial.ac.uk This technique simplifies purification, as excess reagents and byproducts can be washed away. imperial.ac.uk Sodium benzenesulfinate can be used to create a sulfur-based linker that attaches a molecule to the solid support. This type of linker is often "traceless," meaning that when the final product is cleaved from the support, no part of the linker remains attached to it. nih.gov
The sulfone linker strategy involves activating the linker at a specific point in the synthesis to release the desired molecule. mdpi.com This is often achieved through a "safety-catch" approach, where the linker is stable under most reaction conditions but can be made labile through a specific chemical modification. mdpi.commdpi.com
The traceless solid-phase sulfone linker strategy has been successfully applied to the synthesis of libraries of heterocyclic compounds like pyrazolines and isoxazolines. bsb-muenchen.denih.gov The synthesis involves a multi-step sequence performed on the solid support.
The key steps in this synthetic procedure are: bsb-muenchen.denih.gov
Sulfinate S-alkylation: The sulfinate on the solid support is alkylated.
Sulfone Anion Alkylation: The resulting sulfone is deprotonated to form an anion, which is then alkylated.
Oxidation: A γ-hydroxy sulfone intermediate is oxidized to the corresponding γ-ketosulfone.
Elimination-Cyclization: The final product is released from the support.
Using this methodology, a library of 12 different pyrazoline and isoxazoline (B3343090) derivatives was synthesized, demonstrating the versatility of the approach. bsb-muenchen.de
Table 1: Representative Heterocyclic Scaffolds Synthesized via Solid-Phase Strategy This table is a representation of the types of compounds that can be synthesized using the described method.
| Scaffold Type | General Structure | Potential for Diversity |
|---|---|---|
| Pyrazoline | A five-membered ring containing two adjacent nitrogen atoms and one double bond. | Substituents can be varied at multiple positions based on the building blocks used. |
The release of the final product from the solid support is a critical step. In the sulfone linker strategy, this is typically achieved through an elimination-cyclization mechanism. bsb-muenchen.de After the synthetic sequence on the resin is complete, a key transformation, such as the oxidation of a hydroxyl group to a ketone, creates a transient γ-ketosulfone intermediate. acs.org
This γ-ketosulfone is unstable and readily undergoes a β-elimination reaction. mdpi.comnih.gov In this process, the sulfinate group acts as an excellent leaving group, cleaving the bond that tethers the molecule to the solid support. acs.org Simultaneously, or subsequently, an intramolecular cyclization occurs to form the final heterocyclic product, such as a pyrazoline or isoxazoline. bsb-muenchen.de This cleavage mechanism is "traceless" because the sulfone linker remains on the solid support, and the final product is released without any residual atoms from the linker. nih.gov
Role as a Reducing Agent in Specific Chemical Reactions
While compounds like sodium borohydride (B1222165) and lithium aluminum hydride are known as general-purpose reducing agents in organic synthesis, the role of this compound as a reducing agent is not as broad. orgchemres.org It does not typically function as a standalone hydride donor for the general reduction of functional groups like aldehydes and ketones. orgchemres.org Instead, its participation in reduction-oxidation (redox) chemistry is more specific.
Investigations into Sulfinate Ester Synthesis and Rearrangements
The synthesis of sulfinate esters from sodium arylsulfinates is a fundamental transformation, providing access to a class of compounds that are themselves valuable precursors to other chiral sulfur-containing molecules. youtube.com Recent studies have focused on refining the understanding of the mechanisms governing their formation and subsequent reactions.
Historically, the formation of sulfinate esters from sodium arenesulfinates and alcohols was often proposed to proceed via an O-attack of the sulfinate anion onto a carbocation intermediate generated in situ from the alcohol. However, recent investigations, including isotopic labeling experiments, have challenged this concept. researchgate.net
A revised mechanism suggests that under certain conditions, such as those promoted by trimethylsilyl chloride (TMSCl), the reaction does not proceed through a free carbocation. Instead, a more complex pathway is involved which accounts for the high selectivity for sulfinate ester formation over the competing sulfone product. researchgate.net This updated understanding is crucial for optimizing reaction conditions to favor the desired sulfinate ester product. The protocol has been shown to be effective for a range of alcohol substrates, demonstrating broad applicability. researchgate.net
Table 1: Representative Substrate Scope for TMSCl-Promoted Sulfinate Ester Synthesis This table is a representation of typical results and not specific to this compound.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl p-toluenesulfinate | 85 |
| 2 | Cinnamyl alcohol | Cinnamyl p-toluenesulfinate | 82 |
| 3 | 1-Phenylethanol | 1-Phenylethyl p-toluenesulfinate | 90 |
| 4 | Adamantan-1-ol | Adamantan-1-yl p-toluenesulfinate | 78 |
Data adapted from studies on TMSCl-promoted sulfinate synthesis. researchgate.net
The hydrolysis of sulfinate esters is a key reaction, and its kinetics are influenced by several factors, including solvent composition and temperature. Kinetic studies are typically performed by monitoring the reaction progress over time, often through titration methods to quantify the formation of acidic products. youtube.com
Table 2: Factors Influencing Sulfinate Ester Hydrolysis Rate This table illustrates general principles of ester hydrolysis kinetics.
| Factor | Effect on Hydrolysis Rate | Rationale |
| Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier. |
| Solvent Polarity | Varies | Affects the solvation of the ground state and transition state differently, influencing the activation energy. mdpi.com |
| Substituents | Varies | Electron-withdrawing groups on the aryl ring can stabilize the leaving group, while alkyl groups have polar effects that can stabilize transition state complexes. |
| Catalyst | Increases | Provides an alternative reaction pathway with a lower activation energy (e.g., acid or base catalysis). youtube.com |
The aminolysis of sulfinate esters, a nucleophilic substitution reaction at the sulfur center, is believed to proceed through a stepwise addition-elimination mechanism. nih.govuclan.ac.uk This mechanism involves the formation of a transient, unstable hypervalent sulfur intermediate. mdpi.com
Computational studies on nucleophilic substitution at a sulfinyl sulfur atom support the formation of a tetracoordinate-sulfur intermediate, often described as having a trigonal bipyramidal geometry. researchgate.netnih.gov In this intermediate, the incoming nucleophile (the amine) and the leaving group (the alkoxy group) typically occupy the apical positions. nih.gov This addition step is followed by an elimination step where the leaving group departs, yielding the final sulfinamide product. The existence of this triple-well potential energy surface, with the hypervalent species as a central minimum, is a key feature of the proposed mechanism for the aminolysis of sulfinyl derivatives. nih.govuclan.ac.uk
Comparative Reactivity Studies of Substituted Arylsulfinates
The reactivity of an arylsulfinate is significantly influenced by the nature and position of substituents on the aromatic ring. The ortho-ethyl group in this compound imparts distinct steric and electronic properties that differentiate its reactivity from other isomers (e.g., para-substituted) or the unsubstituted parent compound.
In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene (B151609) ring directs the position of the incoming electrophile. The ethyl group is an alkyl group, which is categorized as an electron-donating group (EDG) by induction. youtube.com All activating groups, including alkyls, are known to be ortho-, para-directors. libretexts.orgyoutube.com
The 2-ethyl group influences reaction rates through a combination of electronic and steric effects.
Electronic Effect : As an electron-donating group, the ethyl group increases the electron density of the aromatic ring, making it more nucleophilic. youtube.com This activating effect generally increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com
Steric Effect : The physical bulk of the ethyl group at the ortho position creates steric hindrance. youtube.com This hindrance can impede the approach of an electrophile to the adjacent ortho position (position 3). Consequently, while the ethyl group electronically activates both the ortho and para positions, the steric hindrance often causes the para-substituted product to be favored over the ortho-substituted product. youtube.comyoutube.com The bulkier the directing group, the stronger the preference for the less sterically hindered para product. youtube.com In reactions occurring at the sulfur center, the ortho-ethyl group can similarly hinder the approach of nucleophiles, potentially slowing the reaction rate compared to a para-substituted analogue like sodium 4-ethylbenzenesulfinate. mdpi.com
Table 3: Comparison of Steric and Electronic Effects of an Ortho-Ethyl Group
| Effect | Type | Influence on Electrophilic Aromatic Substitution |
| Electronic | Activating (+I effect) | Increases overall reaction rate by donating electron density to the ring, making it more nucleophilic. youtube.com |
| Steric | Hindrance | Decreases the rate of substitution at the adjacent ortho position (position 3) relative to the less hindered para position (position 5). youtube.comyoutube.com |
Comparison with Unsubstituted and Para-Substituted Arylsulfinates
The reactivity of this compound is best understood through a comparative lens, examining its performance relative to sodium benzenesulfinate (the unsubstituted analog) and para-substituted arylsulfinates, such as sodium p-toluenesulfinate. The key differentiators in their reactivity profiles are the electronic and steric effects imparted by the substituents on the benzene ring.
Electronic Effects
Alkyl groups, such as the ethyl group in this compound and the methyl group in sodium p-toluenesulfinate, are generally considered electron-donating through an inductive effect. This electron-donating nature increases the electron density on the aromatic ring and can influence the reactivity of the sulfinate group. In certain reactions, arylsulfinates bearing electron-donating groups have been observed to perform better. For instance, in the BF3·OEt2-mediated radical disproportionate coupling of sodium sulfinates to synthesize thiosulfonates, it has been noted that sodium arylsulfinates with electron-donating groups generally provide better results than those with electron-withdrawing groups. nih.gov This suggests that in such transformations, both para-substituted and ortho-substituted alkylbenzenesulfinates might exhibit enhanced reactivity compared to the unsubstituted sodium benzenesulfinate.
Steric Effects and the "Ortho Effect"
The most significant distinction for this compound is the presence of the ethyl group at the ortho position. This proximity to the sulfinate functional group can lead to steric hindrance, which may impede the approach of reactants and catalysts, potentially slowing down or inhibiting certain reactions. This phenomenon is often referred to as the "ortho effect."
However, the impact of the ortho substituent is not universally inhibitory. In some instances, the presence of an ortho group can lead to unexpected or even enhanced reactivity. For example, in the iodine-mediated sulfenylation of imidazo[1,2-a]pyridines using ethyl arylsulfinates, it was observed that ortho-substituted arylsulfinates afforded better yields compared to those with a similar substituent in the meta- or para-position. chemrevlett.com This counterintuitive result suggests that in this particular reaction mechanism, steric hindrance from the ortho group does not play a detrimental role and may even favor the desired transformation.
To illustrate the comparative reactivity, consider the following hypothetical data based on general principles and isolated findings. The table below provides a conceptual comparison of yields for a generic sulfonylation reaction where both electronic and steric effects could be at play.
| Arylsulfinate Substrate | Hypothetical Yield (%) - Reaction A (Sterically Sensitive) | Hypothetical Yield (%) - Reaction B (Electronically Driven) |
| Sodium Benzenesulfinate | 85 | 75 |
| Sodium p-Toluenesulfinate | 82 | 88 |
| This compound | 65 | 80 |
In a sterically sensitive reaction (Reaction A), the bulky ortho-ethyl group in this compound would be expected to lower the reaction yield compared to the less hindered sodium benzenesulfinate and sodium p-toluenesulfinate. Conversely, in a reaction primarily driven by electronic effects where electron-donating groups are favorable (Reaction B), both sodium p-toluenesulfinate and this compound would be expected to show higher yields than the unsubstituted analog.
Detailed Research Findings
While comprehensive studies directly comparing this compound with its unsubstituted and para-substituted counterparts across a wide range of reactions are not abundant, the existing literature on substituent effects provides a framework for understanding their relative reactivity. The directing effects of substituents in electrophilic aromatic substitution are well-documented, with alkyl groups being ortho-, para-directors. masterorganicchemistry.com
The reactivity of sodium sulfinates as nucleophiles, electrophiles, or radical precursors is highly dependent on the specific reaction conditions. nih.gov The interplay of the inductive effect of the ortho-ethyl group and the potential for steric hindrance makes the reactivity of this compound highly context-dependent. For instance, in reactions proceeding through a radical mechanism, the stability of the intermediate aryl radical could be influenced by the ortho-substituent.
Further research is needed to systematically evaluate the comparative reactivity of this compound in a variety of standard organic transformations. Such studies would provide valuable data for synthetic chemists to make informed decisions when selecting an appropriate arylsulfinate reagent.
Mechanistic Studies of Sodium 2 Ethylbenzenesulfinate Reactions
Kinetic Investigations of Reaction Pathways
Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. By examining reaction rates under different conditions, one can infer the composition of the transition state and the factors that influence reactivity.
Rate Law Determinations for Sulfinate-Involved Oxidations
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. chemistrytalk.org It is determined experimentally and provides insight into the reaction mechanism. chemistrytalk.orglibretexts.orgkhanacademy.org For reactions involving sulfinates, the rate law can reveal whether the sulfinate is directly involved in the rate-determining step.
In the oxidation of sodium p-alkylbenzenesulfonates by aqueous sodium dichromate, the reaction rate is first order with respect to both the substrate and the acid chromate (B82759) ion (HCrO₄⁻) under slightly acidic conditions. cdnsciencepub.com This suggests that the transition state is composed of one molecule of the arene and one of an acid chromate anion. cdnsciencepub.com While this study focuses on a sulfonate, the principles of determining the rate law are analogous for sulfinates like sodium 2-ethylbenzenesulfinate.
A study on the aminolysis of ethylbenzene (B125841) sulfinate demonstrated that the reaction follows pseudo-first-order kinetics when there is a large excess of the amine. koreascience.kr However, the observed rate constant (kobs) plateaus at higher amine concentrations, suggesting a more complex mechanism than a simple bimolecular reaction. koreascience.kr This behavior is indicative of a stepwise mechanism involving an intermediate. koreascience.kr By plotting the reciprocal of the observed rate constant against the reciprocal of the amine concentration, a linear relationship was obtained, which is consistent with the formation of an intermediate that slowly decays to the products. koreascience.kr
Table 1: Factors Influencing Reaction Rates
| Factor | Description |
|---|---|
| Concentration of Reactants | The rate of a reaction typically increases with the concentration of reactants, as there are more molecules available to collide and react. chemistrytalk.org |
| Temperature | Higher temperatures generally lead to faster reaction rates because molecules have more kinetic energy, resulting in more frequent and energetic collisions. |
| Nature of Reactants | The inherent reactivity of the substances involved plays a significant role in determining the reaction rate. |
| Surface Area | For reactions involving solids, a larger surface area allows for more contact between reactants, increasing the reaction rate. |
| Catalysts | Catalysts increase the rate of a reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. |
Activation Parameters (Enthalpy, Entropy, and Free Energy) Analysis
Activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insight into the transition state of a reaction. libretexts.org These parameters are derived from the temperature dependence of the rate constant.
The enthalpy of activation (ΔH‡) represents the energy barrier that reactants must overcome to reach the transition state. libretexts.org A lower ΔH‡ indicates a faster reaction. For instance, in the oxidation of sodium 4-ethylbenzenesulfonate (B229782), kinetic studies revealed a low activation free energy of 14.8 kcal/mol. researchgate.net In another study on the oxidation of sodium p-ethylbenzenesulfonate, the activation enthalpy was found to be 21.0 kcal/mol. cdnsciencepub.com
The entropy of activation (ΔS‡) reflects the change in disorder when reactants form the transition state. libretexts.org A negative ΔS‡ suggests a more ordered transition state, which is common in associative or bimolecular reactions where two molecules come together. libretexts.orgresearchgate.net For example, the oxidation of sodium 4-ethylbenzenesulfonate exhibits a negative activation entropy, suggesting an associative mechanism where the active species and the C-H bond of the substrate come together in the rate-determining step. researchgate.net Conversely, a positive ΔS‡ indicates a more disordered transition state, often seen in dissociative or unimolecular reactions. libretexts.org The decomposition of certain sulfinyl sulfones shows a large positive entropy of activation, suggesting a non-concerted, homolytic bond scission. oregonstate.edu
The Gibbs free energy of activation (ΔG‡) combines the enthalpy and entropy effects and is directly related to the reaction rate constant through the Eyring equation. libretexts.org
Table 2: Representative Activation Parameters for Related Reactions
| Reaction | ΔH‡ (kcal/mol) | ΔS‡ (e.u. or cal/mol·K) | Reference |
|---|---|---|---|
| Oxidation of sodium p-ethylbenzenesulfonate | 21.0 | -22.8 | cdnsciencepub.com |
| Oxidation of sodium 4-ethylbenzenesulfonate | 7 ± 0.6 | -26.5 ± 2.5 | researchgate.net |
| Decomposition of p-tolyl p-toluenesulfinyl sulfone in dioxane | 27.8 | 11.7 | oregonstate.edu |
An enthalpy-entropy compensation effect has been observed in the Sₙ2 reactions of sodium arenesulfinates with γ-functionalized allyl bromides. consensus.app This phenomenon, where a change in enthalpy is offset by a proportional change in entropy, is also seen in many other solvolytic reactions. cdnsciencepub.com
Isotope Effects in C-H Bond Activation Contexts
Kinetic isotope effects (KIEs) are a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cn This is achieved by comparing the reaction rates of a compound with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken during the rate-determining step. nih.gov
In the context of arylsulfinates, which can be used as arylating agents in C-H bond activation reactions, the presence of a significant KIE suggests that C-H bond cleavage is indeed the rate-limiting step. For example, a KIE value of 5.68 was observed in a palladium-catalyzed C-H activation reaction, pointing to the C-H bond breaking being the rate-determining step. thieme-connect.com Similarly, in the oxidation of sodium p-toluenesulfonate, a primary deuterium (B1214612) isotope effect of kH/kD = 4.6 was observed, indicating that the cleavage of the carbon-hydrogen bond is the rate-determining step. cdnsciencepub.com Large KIEs can also suggest quantum tunneling effects, where a hydrogen atom passes through the activation barrier rather than going over it. nih.gov
Elucidation of Intermediates in Sulfinate Transformations
Identifying reaction intermediates is crucial for a complete understanding of a reaction mechanism. These transient species exist for a short duration and can be detected using various spectroscopic and computational techniques.
Spectroscopic Detection of Transient Species
Transient absorption spectroscopy, also known as flash photolysis, is a powerful technique for studying short-lived excited states and reaction intermediates. edinst.com This pump-probe method involves exciting a sample with a short laser pulse (pump) and then monitoring the changes in absorption of a second light pulse (probe) over time. edinst.com This allows for the direct observation of the formation and decay of transient species on timescales from femtoseconds to seconds. edinst.com
In the aminolysis of ethylbenzene sulfinate, kinetic evidence strongly points to the existence of a hypervalent intermediate. koreascience.kr The non-linear relationship between the observed rate constant and the amine concentration is a hallmark of a stepwise mechanism involving an intermediate. koreascience.kr While direct spectroscopic observation of this specific intermediate was not detailed in the provided search results, techniques like transient absorption spectroscopy would be the primary experimental method for such a detection. edinst.comrsc.org
Computational Modeling of Transition States
Computational chemistry offers a powerful means to investigate the structures and energies of transient species, including transition states, which are often too fleeting to be observed experimentally. mit.edu Techniques like density functional theory (DFT) can be used to model reaction pathways and calculate the geometries of transition states. diva-portal.orgnih.gov
Recent advances in machine learning and artificial intelligence are making the prediction of transition state structures faster and more accessible. mit.edursc.org These models can be trained on large datasets of known reactions to predict the transition state structure given the reactants and products. mit.edu
For reactions involving sulfinates and related sulfur compounds, computational studies have been instrumental in understanding their mechanisms. For instance, computational modeling of the alkaline hydrolysis of diaryl sulfate (B86663) diesters suggests that the reaction proceeds through a loose transition state with significant bond cleavage to the leaving group. diva-portal.orgnih.govresearchgate.net These findings are analogous to what is expected for the hydrolysis of arylsulfonate monoesters. diva-portal.orgnih.govresearchgate.net In the enzymatic desulfination of 2'-hydroxybiphenyl-2-sulfinate, computational models have been used to compare different mechanistic proposals and to assess the role of active site residues in stabilizing the transition state. rsc.org These studies calculate the activation enthalpies and free energies for different proposed pathways, providing insights that are difficult to obtain through experiments alone. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium p-alkylbenzenesulfonates |
| Sodium dichromate |
| Acid chromate ion (HCrO₄⁻) |
| Ethylbenzene sulfinate |
| Sodium p-toluenesulfonate |
| 2'-hydroxybiphenyl-2-sulfinate |
| Diaryl sulfate diesters |
| Arylsulfonate monoesters |
| Sulfinyl sulfones |
Catalytic Cycle Analysis in Metal-Mediated Processes
The reactions of this compound, a representative of the versatile class of arylsulfinates, are frequently facilitated by transition metal catalysts. Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the synthetic utility of these compounds. The cycle typically involves the activation of the sulfinate by a metal center, followed by a series of oxidative and reductive steps to form the final product and regenerate the active catalyst.
Metal centers are pivotal in activating the sulfinate group for subsequent transformations. Copper and rhodium complexes, in particular, have been employed in various catalytic processes involving sulfinates.
Copper (Cu): Copper catalysts, especially in the Cu(I) oxidation state, are widely used for reactions involving sulfinate salts. nih.gov In copper-catalyzed processes, the sulfinate anion can coordinate to the copper(I) center. nih.gov This coordination is a critical activation step, preparing the sulfinate for subsequent reactions such as oxidative addition. nih.gov For instance, in the copper-mediated sulfonylation of aldehydes, it is hypothesized that Cu(OAc)₂ can form Cu(SO₂R)₂ in situ, which then acts as a sulfinate reservoir, preventing inhibition by free sulfinate ions that might otherwise block copper coordination sites. d-nb.info The activation often involves the formation of a copper(I)-bound sulfinate, which then participates in the main catalytic cycle. nih.gov This initial binding facilitates the subsequent steps, such as the interaction with an aryl halide in cross-coupling reactions. nih.gov
Rhodium (Rh): Rhodium catalysts, particularly cationic rhodium(III) complexes, are effective in C-H activation reactions where sulfonyl-containing groups are introduced. acs.orgnih.gov In these systems, a directing group on the arene substrate coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond. acs.org While direct studies on rhodium's activation of this compound are specific to the reaction context, the general mechanism involves the rhodium center orchestrating the coupling of the arene with a sulfonyl-group precursor. thieme-connect.com For example, in the amidation of arenes with sulfonyl azides, a cationic rhodium complex catalyzes the C-N bond formation under oxidant-free conditions, showcasing rhodium's ability to mediate reactions involving sulfonyl groups. acs.org
A common mechanistic framework for metal-mediated cross-coupling reactions involving sulfinates is a cycle of oxidative addition and reductive elimination. acs.orgresearchgate.net
Oxidative Addition: The catalytic cycle often begins after the generation of an active low-valent metal species, such as Pd(0) or Cu(I). nih.govacs.org This species undergoes oxidative addition with a substrate, for example, an aryl halide. This step involves the metal center inserting itself into the carbon-halide bond, increasing its oxidation state (e.g., from Pd(0) to Pd(II) or from Cu(I) to Cu(III)). nih.govacs.org In palladium-catalyzed desulfinative cross-coupling, the oxidative addition of an aryl bromide to a Pd(0) complex is a key initiating step. acs.org
Transmetalation/Ligand Exchange: Following oxidative addition, a transmetalation or ligand exchange step occurs where the sulfinate anion displaces a ligand (like a halide) from the metal center. acs.org In some systems, the sulfinate may already be bound to the metal. nih.gov For palladium-catalyzed couplings, this step can be turnover-limiting, depending on the nature of the sulfinate. acs.org
Reductive Elimination: The final key step is reductive elimination, where the two coupled fragments (e.g., an aryl group and the sulfonyl group) are expelled from the metal center to form the final product, such as a sulfone. nih.govresearchgate.net This step reduces the oxidation state of the metal, regenerating the active catalyst and completing the cycle. nih.gov In copper-catalyzed reactions, a transient copper(III) sulfinate species can undergo reductive elimination to yield the sulfone product. nih.gov The geometry of the sulfinate's coordination to the metal (either through sulfur or oxygen) can significantly affect the energy barrier for this step. nih.gov Theoretical calculations have shown that reductive elimination from an S-bound copper(III) sulfinate has a considerably lower activation barrier than from an O-bound species. nih.gov
A generalized catalytic cycle for a copper-catalyzed sulfonylative coupling is presented below.
| Step | Description | Metal Oxidation State Change |
| 1. Sulfinate Activation | The sulfinate anion coordinates to the Cu(I) catalyst. | No change |
| 2. Oxidative Addition | An aryl halide adds to the copper-sulfinate complex. | Cu(I) → Cu(III) |
| 3. Reductive Elimination | The aryl and sulfonyl groups couple and are eliminated from the copper center, forming the sulfone product. | Cu(III) → Cu(I) |
| 4. Catalyst Regeneration | The Cu(I) catalyst is regenerated and can enter a new cycle. | No change |
Solvent Effects on Sulfinate Reactivity
The choice of solvent is a critical parameter in chemical reactions, capable of influencing reaction rates, pathways, and product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgrsc.orgresearchgate.net
The use of water as a solvent for organic reactions has gained significant attention due to its environmental benefits and unique reactivity effects. acs.orgdrhazhan.comresearchgate.net For reactions involving this compound, the solvent medium can dictate the reaction mechanism and efficiency.
In many cases, organic solvents are used. However, certain reactions proceed efficiently in water. For example, the sulfenylation of aromatic amines with ethyl arylsulfinates has been successfully performed in water at elevated temperatures. acs.org Water's high polarity and ability to form hydrogen bonds can influence the solubility and reactivity of ionic species like sulfinate salts. wikipedia.orgdrhazhan.com The kinetics of the aminolysis of ethylbenzene sulfinate, for instance, have been studied in water, revealing a stepwise mechanism with a hypervalent intermediate. koreascience.kr
Conversely, some reactions show different outcomes in aqueous versus organic media. The photochemistry of arylazo sulfonates, for example, is highly dependent on the solvent. acs.org In organic solvents, light induces a homolytic cleavage to generate aryl radicals, whereas in pure water, a photoheterolysis occurs to produce aryl cations, preventing the radical chemistry. acs.org The oxidation of sodium p-ethylbenzenesulfonate by aqueous sodium dichromate has been studied in slightly acidic aqueous conditions, where the active oxidizing species was determined to be the HCrO₄⁻ ion in a reaction likely involving a free-radical process. cdnsciencepub.com The choice between aqueous and organic media can thus be used to control the reaction pathway.
| Solvent Medium | General Effects on Sulfinate Reactions | Example Reaction |
| Aqueous | Can promote reactions with ionic species, may alter reaction pathways (e.g., favoring ionic over radical mechanisms), environmentally benign. acs.orgkoreascience.kracs.org | Aminolysis of ethylbenzene sulfinate proceeds via a stepwise mechanism in water. koreascience.kr |
| Organic | Generally offers better solubility for nonpolar substrates and reagents, can favor radical pathways depending on the specific solvent. wikipedia.orgacs.org | Photolysis of arylazo sulfonates in organic solvents leads to aryl radical generation. acs.org |
In aqueous solutions, sulfinate anions can participate in the formation of ion-associates. This phenomenon occurs when large organic cations and organic anions interact in water to form a distinct liquid phase, often referred to as an ion-associate liquid phase (IALP). mdpi.commdpi.com This process is driven by the charge neutralization and hydrophobic interactions between the ions. mdpi.com
While studies may not specifically use this compound, the principles apply to similar sulfonate and sulfinate anions. The formation of an IALP typically involves mixing an aqueous solution of an organic cation (e.g., ethylhexyloxypropylammonium) with an organic anion (e.g., dodecyl sulfate). mdpi.commdpi.com The resulting ion-associate can separate from the bulk aqueous phase, forming a micro-liquid phase that can be used for extraction and concentration of analytes. mdpi.com
The formation and stability of this third phase are influenced by factors such as the concentration of the organic ions, pH, and the presence of other salts. mdpi.comua.pt The structure of the anion, including the nature of its alkyl or aryl groups, plays a role in the efficiency of IALP formation. The ethylbenzene group of the 2-ethylbenzenesulfinate anion would contribute to the hydrophobic interactions necessary for this phase separation. This behavior is analogous to ion-exchange chromatography, where sulfonate groups are fixed to a solid support and interact with counterions in the mobile phase. libretexts.org
Advanced Analytical and Spectroscopic Characterization in 2 Ethylbenzenesulfinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the molecular framework by probing the magnetic properties of atomic nuclei.
¹H NMR for Structural Assignment and Reaction Monitoring
Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For sodium 2-ethylbenzenesulfinate, the ¹H NMR spectrum is predicted to show distinct signals for the ethyl group and the aromatic protons.
The ethyl group protons are expected to appear as two separate multiplets in the aliphatic region of the spectrum. The methyl (CH₃) protons would likely present as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet due to coupling with the methyl protons. uic.edu
The aromatic region would display more complex patterns due to the ortho-substitution. reddit.com The four protons on the benzene (B151609) ring are in different chemical environments, leading to four distinct signals. mnstate.edu Their chemical shifts and splitting patterns are influenced by the electronic effects of both the sulfinate group and the ethyl group. wisc.edu The proximity of these substituents breaks the symmetry seen in para-substituted analogs, resulting in a more complex spectrum. reddit.com
Reaction monitoring is a key application of ¹H NMR. By acquiring spectra of a reaction mixture over time, the consumption of this compound can be tracked by the diminishing intensity of its characteristic peaks, while the formation of new products can be identified by the appearance of new signals. This allows for the real-time assessment of reaction kinetics and conversion.
Predicted ¹H NMR Data for this compound
The following table outlines the predicted chemical shifts (δ) for the protons of this compound, based on data from analogous compounds like ethylbenzene (B125841). docbrown.infochemicalbook.com The exact values can vary depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |
| Aromatic (4H) | 7.1 - 7.8 | Multiplets | ortho, meta, para |
| Methylene (-CH₂-) | ~2.7 | Quartet (q) | ³J (to CH₃) |
| Methyl (-CH₃) | ~1.2 | Triplet (t) | ³J (to CH₂) |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. huji.ac.il In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. mnstate.edu
For this compound, a total of eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethyl group. docbrown.info The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom directly bonded to the sulfinate group (ipso-carbon) and the one bonded to the ethyl group are expected to have unique chemical shifts compared to the other four aromatic carbons. huji.ac.ilacs.org The signals for the ethyl group's CH₂ and CH₃ carbons would appear in the upfield (aliphatic) region of the spectrum. huji.ac.ildocbrown.info
Predicted ¹³C NMR Data for this compound
This table presents the predicted chemical shifts for the carbon atoms, based on established data for ethylbenzene and substituted benzenes. docbrown.infochemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (ipso, attached to -SO₂Na) | 140 - 145 |
| Aromatic C (ipso, attached to -CH₂CH₃) | 142 - 147 |
| Aromatic CH (4 carbons) | 125 - 130 |
| Methylene (-CH₂-) | ~29 |
| Methyl (-CH₃) | ~16 |
Multi-dimensional NMR Techniques for Complex Structures
For unambiguous structural assignment, especially in complex molecules or mixtures, multi-dimensional NMR techniques are employed. acs.org These experiments correlate signals from different nuclei, providing a comprehensive map of molecular connectivity. core.ac.uk
COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. pressbooks.pub For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. libretexts.org It would also reveal the coupling network among the four adjacent protons on the aromatic ring. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This is a two-dimensional heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pubemerypharma.com An HSQC spectrum would definitively link each proton signal (e.g., from the CH₂ and CH₃ groups) to its corresponding carbon signal, greatly aiding in the assignment of both ¹H and ¹³C spectra. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. pressbooks.pub It is crucial for piecing together the molecular skeleton by connecting fragments. For instance, an HMBC spectrum could show a correlation from the methylene protons to the ipso-carbon of the aromatic ring, confirming the attachment point of the ethyl group.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. libretexts.org
Molecular Weight Determination and Fragmentation Analysis
In a mass spectrometry experiment, a molecule is ionized to form a molecular ion, the peak of which provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) measures this mass with extremely high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the compound's elemental formula. fiveable.memeasurlabs.comdelpharm.com
Upon ionization, the molecular ion can break apart into smaller, charged fragments. This fragmentation pattern is often unique to a specific molecular structure and serves as a "fingerprint" for identification. The fragmentation of aromatic sulfinates and related compounds often involves characteristic losses. cdnsciencepub.comresearchgate.net For this compound, key fragmentation pathways would likely include:
Loss of sulfur dioxide (SO₂): A common fragmentation for sulfinates, leading to a significant peak corresponding to the loss of 64 mass units. nist.govnih.gov
Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃, 29 mass units) or an ethylene (B1197577) molecule (CH₂=CH₂, 28 mass units) via rearrangement are common fragmentation patterns for ethyl-substituted aromatic compounds. docbrown.info The most prominent peak in the mass spectrum of ethylbenzene itself is often at m/z 91, corresponding to the tropylium (B1234903) ion formed by the loss of a methyl radical from the molecular ion. docbrown.info
Predicted Mass Spectrometry Fragments for 2-Ethylbenzenesulfinate Anion
The table below lists potential fragments for the 2-ethylbenzenesulfinate anion (C₈H₉SO₂⁻, molecular weight ~185.22 u) that might be observed in a negative ion mode mass spectrum.
| Proposed Fragment Ion | Formula | m/z (approx.) | Proposed Neutral Loss |
| [M - SO₂]⁻ | [C₈H₉]⁻ | 121 | SO₂ |
| [M - C₂H₅]⁻ | [C₆H₄SO₂]⁻ | 156 | •C₂H₅ |
| [C₆H₅]⁻ | [C₆H₅]⁻ | 77 | C₂H₄ + SO₂ |
Elucidation of Reaction Product Structures
Mass spectrometry is invaluable for identifying the products of chemical reactions. By comparing the mass spectrum of a reaction mixture to that of the starting material, the formation of new species can be confirmed. For example, if this compound were oxidized to sodium 2-ethylbenzenesulfonate, HRMS would detect an increase in mass corresponding to the addition of one oxygen atom. The fragmentation pattern would also change, providing further evidence for the new structure. This ability to rapidly determine the molecular weight and formula of reaction products makes MS and HRMS essential tools in synthetic chemistry research. algimed.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of chemical bonds. msu.edu For this compound, IR spectroscopy is crucial for confirming the presence of the key sulfinate group and the substituted aromatic ring.
The sulfinate anion (R-SO₂⁻) exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly informative. While specific data for this compound is not widely published, data from analogous sulfonate and sulfinate compounds can be used to predict the expected spectral regions. For instance, the S=O bond of sulfonate groups typically shows strong absorption bands around 1173-1357 cm⁻¹. researchgate.net Similarly, the sulfinate group in this compound is expected to produce prominent peaks in this region. Additional significant bands correspond to the vibrations of the ethyl-substituted benzene ring, including C-H and C=C stretching and bending modes.
Table 1: Characteristic IR Absorption Bands for this compound This table is predictive, based on characteristic frequencies for related functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2975-2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1200-1000 | S=O Stretch | Sulfinate (SO₂⁻) |
| 900-675 | C-H Bending (Out-of-Plane) | Substituted Benzene |
X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives/complexes)
Chromatographic Techniques for Separation and Purity Analysis
Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. nih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov In the context of research involving this compound, chromatographic methods are essential for monitoring reactions, purifying products, and assessing the purity of the final compounds.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used for the qualitative monitoring of chemical reactions. nih.gov It allows chemists to quickly determine the progress of a reaction by observing the consumption of starting materials and the appearance of products. nih.govmdpi.comrsc.org In a typical application involving a reaction with this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (commonly silica (B1680970) gel). rsc.org The plate is then placed in a chamber containing a suitable mobile phase (eluent), often a mixture of solvents like petroleum ether and ethyl acetate (B1210297). rsc.orgbeilstein-journals.org
The eluent ascends the plate via capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov After development, the separated spots are visualized (e.g., under UV light or by staining with iodine), and their positions are quantified by a retention factor (Rf). acs.org By comparing the spots from the reaction mixture to those of the starting materials, one can effectively track the reaction's progression towards completion. nih.gov
When a reaction is complete, the desired product must be isolated from byproducts and unreacted starting materials. Column chromatography is a preparative technique widely used for this purpose on a laboratory scale. beilstein-journals.orggoogle.com The crude product mixture is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. rsc.orggoogle.com
An eluent, similar to one optimized using TLC, is then passed through the column. rsc.org Components of the mixture move down the column at different rates, separating into distinct bands. These bands are collected as separate fractions as they exit the column. The solvent is then evaporated from the fractions containing the pure product. This method is frequently cited for the purification of compounds synthesized from sodium sulfinate precursors. nih.govbeilstein-journals.orggoogle.com
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Description | Example |
| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (200-300 mesh) beilstein-journals.org |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Petroleum Ether / Ethyl Acetate Mixtures rsc.orgbeilstein-journals.org |
| Application | Loading the crude product onto the column. | Dissolved in a minimum amount of solvent. |
| Elution | The process of passing the mobile phase through the column. | Can be isocratic (constant solvent composition) or gradient (changing composition). |
| Fraction Collection | Collecting the separated components as they exit the column. | Monitored by TLC to identify fractions containing the pure product. nih.gov |
For the purification of larger quantities of material beyond the gram-scale capacity of standard laboratory columns, advanced preparative chromatography techniques are employed. Preparative High-Performance Liquid Chromatography (Prep HPLC) is a scalable version of analytical HPLC that is used to isolate and purify compounds for research, clinical trials, or commercial production. sielc.com
The fundamental principles are the same as in column chromatography, but the process is automated and uses smaller stationary phase particles and higher pressure, leading to significantly better resolution and faster separation times. nih.gov This method can be scaled to purify kilograms of a target compound, such as a derivative of this compound, with very high purity. The scalability of such liquid chromatography methods is crucial for transitioning a synthetic procedure from laboratory research to industrial application. sielc.com
Theoretical and Computational Studies of 2 Ethylbenzenesulfinate Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgacs.org It is widely applied to calculate the properties of molecules and solids, predict reaction outcomes, and elucidate reaction mechanisms. acs.orgnih.gov
The reactivity of the 2-ethylbenzenesulfinate anion is fundamentally governed by its electronic structure. DFT calculations are instrumental in mapping the electron density distribution, identifying molecular orbitals (HOMO and LUMO), and determining partial atomic charges.
Computational studies on related sulfur-containing anions, such as the sulfate (B86663) radical anion (SO₄•⁻), have shown that significant charge can be donated from the central moiety to the surrounding solvent shells, a phenomenon that would also be relevant for the sulfinate anion in solution. nih.gov The analysis of the electronic structure is crucial for understanding how the anion interacts with other reagents. For instance, in enzymatic reactions involving sulfinates, the protonation state of the sulfinate group, which is dictated by its electronic properties and environment, is key to the reaction mechanism. rsc.org
Table 1: Calculated Electronic Properties of a Model Arylsulfinate Anion This interactive table presents hypothetical DFT-calculated data for a benzenesulfinate (B1229208) anion to illustrate typical electronic structure characteristics.
| Property | Atom | Calculated Value |
| Mulliken Partial Charge | Sulfur (S) | +0.85 |
| Oxygen 1 (O) | -0.75 | |
| Oxygen 2 (O) | -0.75 | |
| C-1 (Aryl) | -0.15 | |
| Frontier Orbitals | HOMO Energy | -3.2 eV |
| LUMO Energy | +1.5 eV |
Note: Data is illustrative and based on typical values for arylsulfinates.
A significant challenge in organic synthesis is predicting the regioselectivity of a reaction—that is, which position on a molecule will react. DFT calculations are a valuable tool for accurately predicting the regioselectivity of reactions involving substituted arylsulfinates. unimi.it By calculating the activation energies for different possible reaction pathways, the most favorable product can be identified. chemrxiv.org
For electrophilic aromatic substitution reactions, where an electrophile attacks the ethyl-substituted benzene (B151609) ring, DFT can be used to calculate descriptors like Fukui functions or atomic charges to predict the most likely site of attack. researchgate.net Similarly, in sulfinate-mediated radical C–H functionalization reactions, computational methods can correctly identify the most reactive sites by modeling the transition states for hydrogen abstraction at various positions. chemrxiv.org A computational workflow named Rega, for example, successfully predicts regiochemistry by calculating activation energies, correctly identifying the reaction site in 22 out of 23 test compounds. chemrxiv.org
The combination of DFT with machine learning has also emerged as a powerful strategy for predicting regioselectivity in complex systems, achieving high accuracy by using DFT to model the more challenging cases. nih.gov
Understanding a chemical reaction's mechanism requires detailed knowledge of its transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations allow for the precise modeling of the geometry and energy of these fleeting structures. researchgate.net By locating the transition state, chemists can calculate the activation energy (energy barrier), which is a key determinant of the reaction rate. researchgate.netresearchgate.net
For reactions involving sulfinates, such as desulfination, computational studies have mapped out the potential energy surface to elucidate the mechanism. rsc.org For example, in the desulfination of 2'-hydroxybiphenyl-2-sulfinate, DFT calculations showed that the reaction proceeds via an electrophilic aromatic substitution mechanism, and they determined the activation barrier to be 26 kcal/mol. rsc.orgresearchgate.net Activation strain model analysis can further decompose the energy barrier into contributions from the distortion of the reactants and their interaction, providing deeper mechanistic insight. researchgate.net
Table 2: Representative Calculated Reaction Energy Barriers for Sulfinate Reactions This table provides examples of activation energies calculated using DFT for reactions involving sulfinate compounds, as found in the literature.
| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Desulfination | 2'-hydroxybiphenyl-2-sulfinate, Cys27 | QM/MM (B3LYP) | 26.0 | rsc.org |
| Hydrogen Atom Transfer | Isobutane + SO₂ | DFT | 31.4 | researchgate.net |
| Sulfa-Michael Addition | Activated alkene + Arylsulfinate | DFT | Not specified | acs.org |
Molecular Dynamics Simulations
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com This allows for the study of dynamic processes such as conformational changes and solvent interactions. dovepress.com
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation about its single bonds. ic.ac.uklibretexts.org These different arrangements have different potential energies due to factors like steric hindrance and torsional strain. libretexts.org For 2-ethylbenzenesulfinate, the key rotations are around the C(aryl)-S bond and the C-C bonds of the ethyl group.
MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations.
Rotation of the Ethyl Group: The rotation around the C(aryl)-C(ethyl) bond will be influenced by steric interactions between the ethyl group and the bulky sulfinate group. The staggered conformations are expected to be lower in energy than the eclipsed conformations.
Rotation of the Sulfinate Group: Rotation around the C(aryl)-S bond will also be subject to steric hindrance. The preferred conformation will likely position the oxygen atoms to minimize repulsion with the ortho-ethyl group.
Stereoelectronic Effects: Hyperconjugative interactions, which involve orbital overlap between bonds, can also play a role in stabilizing certain conformations, as seen in related organosulfur compounds. nih.gov
Table 3: Conceptual Relative Energies of 2-Ethylbenzenesulfinate Conformers This interactive table illustrates the expected relative energy differences between possible conformers arising from rotation around the C(aryl)-C(ethyl) bond.
| Conformer (Dihedral Angle H-C-C-C) | Steric Interaction | Torsional Strain | Relative Energy |
| Anti (180°) | Minimal | Low | Lowest |
| Gauche (60°) | Moderate | Low | Low |
| Eclipsed (0°) | High | High | Highest |
Note: This table is conceptual and illustrates general principles of conformational analysis. libretexts.org
The solvent environment can have a profound impact on chemical reactivity by stabilizing or destabilizing reactants, products, and transition states. nih.gov MD simulations that explicitly model solvent molecules are essential for capturing these effects. nih.govarxiv.org
For sodium 2-ethylbenzenesulfinate, which is often used in aqueous solutions, water molecules can form hydrogen bonds with the oxygen atoms of the sulfinate anion. acs.org MD simulations can reveal the structure of this hydration shell and how it influences the anion's reactivity. nih.gov
Quantum chemical calculations on the reaction of sodium arylsulfinates in water have shown that the polarity of water accelerates the reaction by stabilizing charged intermediates and transition states. acs.org MD simulations can provide a dynamic picture of this process, showing how solvent molecules rearrange to accommodate charge development along the reaction pathway. arxiv.org The simulations can quantify how different solvents, from polar protic (like water) to nonpolar aprotic (like benzene), alter the free energy barrier of a reaction, thus explaining observed solvent effects on reaction rates. arxiv.org
Quantitative Structure-Activity Relationships (QSAR) for Substituted Sulfinates
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that seek to correlate the chemical structure and physicochemical properties of compounds with their biological activity or chemical reactivity. wikipedia.orgnih.gov In the context of substituted sulfinates, such as this compound, QSAR studies are instrumental in predicting their behavior in various chemical transformations. wikipedia.org These models are built on the principle that the reactivity of a chemical is a function of its molecular structure. ignited.in By quantifying structural features through molecular descriptors, it becomes possible to develop predictive equations that can estimate the reactivity of new, unsynthesized analogs. spu.edu.sy
Development of Predictive Models for Reactivity
The development of predictive models for the reactivity of substituted sulfinates is a systematic process that integrates experimental data with computational chemistry. The goal is to create a mathematical equation that links molecular descriptors (representing structural or physicochemical properties) to an observed activity, such as reaction rate or yield. wikipedia.orgspu.edu.sy
The process begins with a training set of molecules, typically a series of sulfinates with varying substituents, for which experimental reactivity data is available. computabio.com For each molecule in this set, a range of molecular descriptors are calculated. These can include:
Electronic Descriptors: Such as the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent. spu.edu.sy
Steric Descriptors: Like Taft's steric parameter (Es) or Sterimol parameters (e.g., B5), which measure the bulkiness of the substituent group. acs.org
Hydrophobic Descriptors: Commonly the partition coefficient (log P), which describes the lipophilicity of the molecule. spu.edu.sy
Quantum Chemical Descriptors: Derived from computational methods like Density Functional Theory (DFT), these can include orbital energies (HOMO/LUMO), atomic charges, and bond dissociation energies. rsc.org
Once the descriptors and activity data are compiled, statistical methods such as multivariate linear regression are employed to find the best correlation. rsc.org This results in a QSAR equation of the general form:
Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)
The validity and predictive power of the resulting model are then tested using an external set of compounds (a test set) that were not used in the model's creation. nih.govresearchgate.net
Recent advancements have utilized machine learning and graph transformer neural networks to predict chemical reactivity, including for reactions involving sulfinate salts. chemrxiv.org For instance, computational platforms have been developed to predict the regioselectivity of sulfinate-mediated C-H functionalization reactions by calculating transition state energies, achieving high accuracy in identifying the correct reaction sites. chemrxiv.org These models can be trained on datasets generated from automated transition state searches, enabling the screening of large numbers of substrates. chemrxiv.orgchemrxiv.org
Table 1: Illustrative Descriptors for a QSAR Model of Substituted Benzenesulfinates
This table provides an example of the types of data used to build a QSAR model for predicting reactivity. The values are hypothetical and for illustrative purposes.
| Compound | Substituent (R) | Hammett Constant (σ) | Sterimol B5 (Å) | Calculated Dipole Moment (Debye) | Predicted Reactivity (log(k/k₀)) |
| Sodium benzenesulfinate | -H | 0.00 | 1.52 | 4.89 | 0.00 |
| Sodium 2-methylbenzenesulfinate | -CH₃ | -0.07 | 2.59 | 5.12 | 0.15 |
| This compound | -C₂H₅ | -0.07 | 3.17 | 5.18 | 0.12 |
| Sodium 2-chlorobenzenesulfinate | -Cl | +0.23 | 2.61 | 3.45 | -0.45 |
| Sodium 2-nitrobenzenesulfinate | -NO₂ | +0.78 | 3.44 | 1.88 | -1.20 |
Understanding the Influence of Alkyl Substituents on Sulfinate Behavior
The nature and position of alkyl substituents on the benzene ring of a sulfinate have a profound impact on its chemical behavior, influencing everything from solubility to reactivity in complex organic transformations. This influence stems from a combination of steric and electronic effects.
Steric Effects: The size and bulk of an alkyl group, such as the ethyl group in 2-ethylbenzenesulfinate, can hinder the approach of reactants to the sulfur center or to adjacent positions on the aromatic ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in reactions involving nucleophilic attack at the sulfur atom, a bulky ortho-substituent can slow the reaction rate compared to a smaller substituent or one at the para position. In polymerization catalysis, the molecular weight of polymers was found to be directly correlated to the steric bulk (measured by the Sterimol B5 parameter) of alkyl substituents on phosphine-sulfonate ligands. acs.org
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can influence the nucleophilicity of the sulfinate anion. By donating electron density to the aromatic ring, an alkyl group can slightly increase the electron density on the sulfinate group, potentially enhancing its reactivity as a nucleophile. Conversely, these electronic effects can influence the reactivity of the aromatic ring itself in reactions like electrophilic aromatic substitution.
Computational studies have shown that for some zwitterionic polymers, increasing the length of N-alkyl substituents weakens the electrostatic interactions between ionic groups due to steric effects, which can paradoxically improve solubility in water up to a certain point, after which hydrophobic effects dominate. nsf.gov This interplay between steric shielding and hydrophobicity demonstrates the complex role alkyl groups play. In the context of this compound, the ethyl group's influence is a balance of these factors, modulating its reactivity profile in specific chemical environments.
Table 2: Comparison of Properties for Alkyl-Substituted Benzenesulfinates
This table illustrates how different alkyl substituents can influence key physicochemical properties relevant to reactivity. The values are representative and intended for comparison.
| Compound Name | Alkyl Substituent | Position | van der Waals Volume (ų) | Electronic Effect |
| Sodium benzenesulfinate | Hydrogen | - | 8.08 | Neutral |
| Sodium 4-methylbenzenesulfinate | Methyl | para | 22.4 | Weakly Electron-Donating |
| This compound | Ethyl | ortho | 36.8 | Weakly Electron-Donating |
| Sodium 4-isopropylbenzenesulfinate | Isopropyl | para | 51.2 | Electron-Donating |
| Sodium 4-tert-butylbenzenesulfinate | tert-Butyl | para | 65.6 | Electron-Donating |
Future Research Directions and Emerging Applications of 2 Ethylbenzenesulfinates
Development of Novel Synthetic Transformations
The exploration of new reactions involving the sulfinate moiety is a key area for future development, promising to unlock new molecular architectures and functionalities.
The sulfinate group is a versatile coupling partner, capable of forming C-S and S-N bonds. researchgate.net While transition-metal-catalyzed cross-coupling reactions with aryl halides are established, significant opportunities exist for discovering new transformations. researchgate.netacs.org Future research could focus on the divergent reactivity of sulfinates, where identical starting materials can lead to different products by controlling reaction pathways. nih.gov For instance, the reaction between sulfinates and pyridinium (B92312) salts can be directed towards either direct C4-sulfonylation or a three-component sulfonative pyridylation of alkenes by switching between a base-catalyzed and a visible-light-induced radical pathway. nih.gov
Another promising avenue is the use of heteroaryl allyl sulfones as "latent" sulfinate reagents. rsc.org This strategy circumvents issues with the preparation and isolation of some complex heteroaryl sulfinates, expanding the scope of cross-coupling reactions. rsc.org The development of novel copper-catalyzed methods, such as the coupling of organoboronic acids with sulfinate salts, also presents an area for growth, offering milder conditions for the synthesis of aryl and alkenylsulfones. researchgate.net
Table 1: Emerging Coupling Reactions for Sulfinates
| Reaction Type | Key Features | Potential Application for 2-Ethylbenzenesulfinate |
|---|---|---|
| Divergent Reactivity | Control between one- vs. two-electron pathways to yield distinct products from the same reactants. nih.gov | Synthesis of 2-ethylphenyl substituted sulfonylpyridines or β-pyridyl alkyl sulfones. |
| Latent Sulfinate Strategy | Use of stable precursors like allyl sulfones that generate the sulfinate in situ. rsc.org | Coupling of the 2-ethylbenzenesulfonyl moiety with complex or sensitive aryl electrophiles. rsc.org |
| Copper-Catalyzed Coupling | Utilizes catalytic copper(II) acetate (B1210297) with ligands like 1,10-phenanthroline (B135089) for C-S bond formation. researchgate.net | Synthesis of 2-ethylphenyl aryl sulfones from organoboronic acids under mild conditions. researchgate.net |
| Palladium-Catalyzed Desulfinative Coupling | Cross-coupling with (hetero)aryl halides, where sulfinates serve as effective nucleophilic partners. acs.org | Construction of biaryl sulfones containing the 2-ethylphenyl group. acs.org |
Achieving stereocontrol in chemical reactions is paramount, particularly in the synthesis of pharmaceuticals and biologically active molecules where only one enantiomer may be effective. libretexts.orgencyclopedia.pub Future work will likely focus on incorporating the 2-ethylbenzenesulfinate moiety into stereoselective and enantioselective transformations.
This can be achieved through several established strategies:
Chiral Catalysts: The use of chiral transition-metal complexes or organocatalysts can create an asymmetric environment, favoring the formation of one enantiomer over the other. libretexts.orgbeilstein-journals.org For example, chiral phosphoric acids have been successfully used in atroposelective reactions to construct axially chiral biaryls. beilstein-journals.orgsnnu.edu.cn
Dynamic Kinetic Resolution (DKR): This powerful technique combines the racemization of a starting material with a kinetic resolution step, theoretically allowing for a 100% yield of a single enantiomer. encyclopedia.pub A combination of a metal catalyst for racemization and a lipase (B570770) for enantioselective acylation could be applied to chiral alcohols derived from or reacting with 2-ethylbenzenesulfinate. encyclopedia.pub
Substrate Control: The inherent chirality within a substrate can be used to direct the stereochemical outcome of a reaction. Research into reactions where 2-ethylbenzenesulfinate adds to chiral substrates could yield diastereomerically enriched products.
A key challenge is the development of methods where the sulfinate itself participates directly in the stereocenter-forming step. The Julia-Kocienski olefination, which can produce alkenes with high (E)-selectivity, represents a classic example of stereoselective synthesis that utilizes sulfones, the oxidized counterparts of sulfinates. organic-chemistry.org Exploring analogous reactions for sulfinates is a fertile area for research.
Integration into Flow Chemistry and Automated Synthesis Platforms
The shift towards modernizing synthetic chemistry involves the adoption of flow chemistry and automated platforms to improve efficiency, safety, and reproducibility. cinz.nzltf-gmbh.comgalchimia.com
Flow Chemistry: This approach involves running reactions in a continuously flowing stream through narrow tubing or microreactors. galchimia.com It offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous materials at any given time, and allows for seamless scalability. cinz.nzltf-gmbh.com The synthesis of sulfones or other derivatives from sodium 2-ethylbenzenesulfinate is well-suited for flow systems, which can handle exothermic reactions safely and ensure consistent product quality through real-time monitoring. ltf-gmbh.commdpi.com
Automated Synthesis: Automated synthesizers, including those using pre-packaged reagent cartridges, are becoming more accessible to the broader chemistry community. youtube.comemolecules.com These platforms can perform multi-step sequences with minimal human intervention, accelerating the discovery and optimization of new molecules. youtube.comchemrxiv.orgnih.gov An automated process for reactions involving this compound could be developed, where the user simply provides the starting material and the system handles the reaction, work-up, and purification, significantly boosting productivity. youtube.comemolecules.com
Table 2: Advantages of Integrating 2-Ethylbenzenesulfinate Chemistry with Modern Platforms
| Platform | Key Advantages | Relevance to 2-Ethylbenzenesulfinate |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved scalability, better reproducibility. ltf-gmbh.comgalchimia.com | Enables safe handling of potentially energetic reactions and allows for large-scale production of sulfonyl compounds with high purity. |
| Automated Synthesis | Increased efficiency, high reproducibility, reduced manual labor, safe handling of hazardous reagents. youtube.comnih.gov | Facilitates rapid library synthesis for structure-activity relationship (SAR) studies and streamlines the production of key intermediates. |
Exploration of Sustainable and Green Chemistry Methodologies
Adherence to the principles of green chemistry is a driving force in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tradebe.comiipseries.orgepa.gov
A primary goal of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives. tradebe.comdergipark.org.tr
Aqueous Media: As a sodium salt, this compound is likely to have some solubility in water, making it a candidate for reactions in aqueous systems. Research has shown that related compounds, such as sodium 4-ethylbenzenesulfonate (B229782), can undergo reactions in aqueous media. Exploring water as a solvent for coupling reactions or other transformations of 2-ethylbenzenesulfinate would be a significant step towards greener processes.
Solvent-Free Reactions: Many reactions can be performed under solvent-free (neat) conditions, often with the aid of microwave irradiation or mechanical grinding (mechanochemistry). dergipark.org.trresearchgate.netcem.com These techniques can lead to shorter reaction times, higher yields, and simplified product isolation. ias.ac.inrsc.org Applying these methods to the synthesis of sulfones from this compound and alkyl halides could drastically reduce the environmental footprint of these transformations. cem.com
Moving away from heavy-metal catalysts, which can be toxic and difficult to remove from products, is another key green chemistry objective. iipseries.orgbeilstein-journals.org
Catalyst-Free Reactions: Certain reactions can be promoted without any catalyst. For example, the formation of an electron donor-acceptor (EDA) complex between a sulfinate and an N-activated pyridinium salt can enable a visible-light-induced, catalyst-free radical reaction. nih.gov This approach is highly atom-economical and avoids metal-based catalysts entirely, representing a truly green synthetic method. nih.gov
Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical transformations. beilstein-journals.orgmdpi.com Organocatalysis has emerged as a powerful tool for asymmetric synthesis and C-H activation. beilstein-journals.orgrsc.org Future research could explore the use of chiral Brønsted acids or amine-based catalysts to mediate reactions involving 2-ethylbenzenesulfinate, offering a cost-effective and environmentally friendly alternative to traditional metal catalysis. beilstein-journals.orgbeilstein-journals.org
Advanced Materials Science Applications (excluding direct material properties/performance)
The role of sulfinate compounds in materials science is evolving from simple additives to integral building blocks for sophisticated functional materials. Their utility as precursors and as sources of key structural motifs is a significant area of current research.
Aryl sulfinates, including this compound, are highly versatile precursors for a wide array of sulfonyl-containing organic materials. acs.orgnih.gov These sulfonyl derivatives, such as sulfones and sulfonamides, are crucial motifs in the development of functional materials, including polymers and compounds for medicinal and agrochemical applications. acs.orgnih.govrsc.org The precursor approach allows for the synthesis of π-conjugated extended compounds that might otherwise be difficult to prepare due to issues like poor solubility or instability. kyoto-u.ac.jp
A key strategy involves the use of "masked" aryl sulfinates. nih.govacs.org These are stable molecules that can generate the reactive sulfinate functional group in situ under specific, mild conditions. nih.govacs.org This method avoids the often-difficult isolation and purification of sulfinate salts. acs.org For instance, copper-catalyzed reactions of aryl halides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS) can produce β-ester aryl sulfones, which act as masked sulfinates. nih.govacs.org Upon treatment with a base, these sulfones release the aryl sulfinate, which can then be reacted with various electrophiles to form a diverse range of sulfonyl-containing functional groups. nih.govacs.org This approach provides a robust pathway to complex functional molecules from simple, readily available starting materials. rsc.org
| Precursor/Intermediate | Reaction Type | Resulting Functional Material/Group | Key Finding |
|---|---|---|---|
| Aryl Sulfinates | Oxidation / Substitution | Sulfones, Sulfonamides, Sulfonyl Halides | Aryl sulfinates are versatile intermediates for accessing valuable sulfonyl-containing molecules. nih.gov |
| β-Ester Aryl Sulfones (Masked Sulfinates) | Copper-Catalyzed Arylation followed by Unmasking | A variety of sulfonyl derivatives (sulfones, sulfonamides) | Masked sulfinates allow for the in situ generation of the sulfinate moiety under mild, base-free conditions, facilitating further functionalization. nih.govacs.org |
| Aryl Thianthrenium Salts | Palladium-Catalyzed Sulfination | Aryl Hydroxymethyl Sulfones (Masked Sulfinates) | A two-step C–H functionalization sequence provides access to valuable sulfinate precursors that can be converted to sulfonamides. acs.orgnih.gov |
| Sulfonylpyridinium Salts (SulPy) | Nucleophilic Chain Isomerization (S(VI) to S(IV)) | Sulfinate Esters, Sulfinamides | SulPy reagents act as bench-stable precursors that can be converted to electrophilic sulfinate esters for late-stage functionalization of complex molecules. nih.gov |
The incorporation of sulfur-containing groups into polymers can significantly influence their properties. While the direct polymerization of sulfinate monomers is less common, the design of polymer architectures frequently involves the incorporation of sulfinate-derived moieties, particularly sulfone groups. Aryl sulfones, readily synthesized from sulfinate precursors, are recognized for their utility in material sciences, including polymer synthesis. rsc.org
The strategy often involves synthesizing a monomer that already contains the desired sulfinate-derived group (e.g., a sulfone) and then polymerizing it. For example, acyclic diene metathesis (ADMET) polymerization has been used to create aliphatic poly(sulfonate ester)s, demonstrating a method to incorporate sulfur-based functional groups into a polymer backbone. rsc.org Similarly, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing functional monomers, and has been applied to (oxa)norbornenes containing sulfonate, sulfone, and sulfoxide (B87167) sidechains. chemrxiv.orgresearchgate.net These methods highlight pathways where a monomer, potentially synthesized from a sulfinate, can be integrated into complex polymer architectures like block copolymers or star polymers. researchgate.net
Furthermore, post-polymerization modification is a viable route. A pre-formed polymer with reactive sites can be modified to introduce sulfinate-derived functionalities. For instance, tertiary amine functional polymers can be reacted with cyclic sulfonic esters (sultones) to generate polysulfobetaines, which contain sulfonate groups. rsc.org This general principle could be adapted to incorporate other sulfinate-derived structures. The development of such polymers is crucial for applications ranging from advanced coatings to biomedical devices. acs.orgjsta.cl
Expanding the Scope of C-H Activation Technologies (focused on sulfinate participation, not sulfonate)
The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, offering a more efficient way to build complex molecules. nih.gov this compound and other sulfinate salts have emerged as key reagents in this field, particularly for C-H sulfonylation. These reactions typically use transition metal catalysts, such as palladium and copper, to facilitate the formation of a C-S bond directly from a C-H bond. chemrxiv.orgrsc.org
Recent advancements have focused on achieving high site-selectivity, ensuring that the sulfonyl group is installed at a specific position on a molecule. nih.gov This is often accomplished by using a directing group—a functional group on the substrate that coordinates to the metal catalyst and directs it to a nearby C-H bond. nih.govmt.com For example, copper-mediated C-H sulfonylation of benzaldehydes has been achieved using β-alanine as a catalytic transient directing group, which forms a temporary imine that guides the sulfonylation to the ortho position. chemrxiv.org
Dual catalytic systems are also expanding the scope of these reactions. One notable approach combines C-H activation with photoredox catalysis, allowing the reaction to proceed under mild conditions. beilstein-journals.org In such systems, a photocatalyst absorbs light to initiate the reaction, while a second metal catalyst (e.g., copper or ruthenium) performs the C-H activation and bond-forming steps. This strategy has been successfully used for the C4-H sulfonylation of 1-naphthylamine (B1663977) derivatives with sodium sulfinates. beilstein-journals.org These methods are significant because they allow for the direct conversion of simple arenes into valuable aryl sulfones, which are important in medicinal chemistry and materials science. rsc.org
| Methodology | Catalyst/System | Substrate Class | Key Feature |
|---|---|---|---|
| Site-Selective C–H Sulfination | Palladium | Aryl Thianthrenium Salts | A two-step sequence involving C-H functionalization followed by sulfination to access aryl sulfonamides. acs.orgnih.gov |
| Transient Directing Group C-H Sulfonylation | Copper / β-alanine | Benzaldehydes | Uses a catalytic, removable directing group to achieve ortho-sulfonylation with sulfinate salts. chemrxiv.org |
| Dual Catalysis C-H Sulfonylation | Ru/Cu Photoredox or Cu/Ag | 1-Naphthylamine Derivatives | Combines photoredox catalysis with metal-catalyzed C-H activation for remote C4-H sulfonylation. beilstein-journals.org |
| Dual Catalysis Transient C-H Sulfonylation | Copper / 2-hydroxynicotinaldehyde | Benzylamines | First example of a dual copper/transient directing group system for C(sp²)–H sulfonylation of amines. acs.org |
| Ni/Photoredox Dual Catalysis | Nickel / Iridium Photocatalyst | Aryl- and Heteroaryl Halides | Enables the coupling of sulfinate salts at room temperature under base-free conditions to form aryl sulfones. rsc.org |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.comnih.gov This approach is prized for its atom economy and ability to rapidly generate molecular complexity, making it a cornerstone of medicinal and combinatorial chemistry. tcichemicals.comscielo.br
Sodium sulfinates, including this compound, are valuable building blocks in MCRs, often serving as the source of the sulfonyl moiety (SO₂). rsc.org For example, a three-component reaction has been developed for the synthesis of sulfonylated coumarins using a sulfinate salt, an alkyne, and a salicylate (B1505791) derivative. nanomaterchem.com Another significant application is the copper-catalyzed three-component coupling of aryl halides, a sulfur dioxide surrogate (which can be generated from sulfinates), and another coupling partner to create a wide variety of sulfones. nanomaterchem.com
These reactions demonstrate the power of using sulfinates to construct complex, medicinally relevant scaffolds in a single step. For instance, the synthesis of saxagliptin, an antidiabetic drug, involves an asymmetric Strecker reaction (a type of MCR) that uses sodium bisulfite. mdpi.com The development of new MCRs involving this compound is an active area of research, aiming to create novel molecular libraries for drug discovery and other applications. researchgate.net
| Reaction Name/Type | Components | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Sulfonylative Suzuki-Miyaura Reaction | Arylboronic acids, SO₂ surrogate (DABSO), (Hetero)aryl iodides | Copper(I) | Unsymmetrical Diaryl Sulfones |
| Three-Component Sulfonylation | Aryl Halides, Sodium Sulfinates, Alkyl Halides/Other Electrophiles | Copper Ferrite (CuFe₂O₄) Nanoparticles | Diaryl, Alkyl, and Aryl Sulfones |
| Three-Component Sulfonylation of Coumarins | Sulfur Dioxide, an Alkyne, a Salicylate derivative | Visible-light mediated | Sulfonylated Coumarins |
| General Multicomponent Sulfonylation | Sodium Sulfinates, Amines, Oxidant | TBAI-catalyzed | Sulfonamides |
In Silico Design and Prediction of Novel Sulfinate Chemistry
Computational chemistry, or in silico design, is becoming an indispensable tool for understanding and predicting chemical reactivity. strath.ac.uk Methods like Density Functional Theory (DFT) are used to investigate reaction mechanisms, rationalize experimental outcomes, and guide the development of new catalysts and reactions involving sulfinates. nih.govacs.org
For example, computational studies have been crucial in elucidating the mechanism of copper-catalyzed C-H sulfonylation reactions with sulfinate salts. acs.org DFT investigations have suggested that a transient directing group helps to lower the energy barrier for the turnover-limiting C-H activation step. acs.org Similarly, in silico studies were used to build a detailed mechanistic profile for copper(I)-catalyzed sulfonylative cross-couplings involving sulfinate intermediates, which helped to identify and understand side-reactions. strath.ac.uk
This predictive power is also being used to design new systems. Computational screening can be employed to identify promising new ligands for challenging cross-coupling reactions. In one study, an in silico screening platform was used to explore ligand designs that could facilitate a difficult reductive elimination step in couplings with electron-deficient fluorinated sulfinate partners, leading to the synthesis and testing of novel, highly fluorinated L-Proline-based ligands. strath.ac.uk As computational methods become more powerful, they will play an ever-larger role in the discovery and optimization of novel chemistry for compounds like this compound.
| Computational Method | System Studied | Purpose of Study | Key Insight/Prediction |
|---|---|---|---|
| Density Functional Theory (DFT) | Copper-catalyzed transient C-H sulfonylation of benzylamines | Mechanistic Investigation | The transient directing group lowers the energy barrier for the C-H activation and formation of the cupracycle intermediate. acs.org |
| Spectroscopic and Computational Investigation (DFT) | Copper(I)-catalyzed sulfonylative Suzuki-Miyaura reaction | Elucidate Reaction Mechanism and Side-Reactions | Constructed a detailed profile of the reaction network, enabling optimization and troubleshooting. strath.ac.uk |
| In Silico Ligand Screening | Copper(I)-catalyzed cross-coupling with fluorinated sulfinates | Design of Novel Ligands | Identified highly fluorinated L-Proline-based ligands as effective for promoting a challenging reductive elimination step. strath.ac.uk |
| Density Functional Theory (DFT) | Reductive sulfinylation using sulfonylpyridinium salts (SulPy) | Elucidate Mechanistic Pathway | Revealed that the reaction proceeds via nucleophilic chain isomerization of the S(VI) center to an electrophilic S(IV) sulfinate ester. nih.gov |
Q & A
Q. What are the key considerations for optimizing the synthesis of Sodium 2-ethylbenzenesulfinate in laboratory settings?
Methodological Answer:
- Reaction Conditions: Optimize temperature, solvent polarity (e.g., aqueous vs. ethanol systems), and stoichiometric ratios of precursors (e.g., 2-ethylbenzenesulfonic acid and sodium hydroxide). Adjust pH to ensure complete neutralization .
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography to isolate high-purity product. Monitor purity via HPLC or NMR .
- Safety Protocols: Wear PPE (gloves, goggles, lab coats) to avoid skin contact; ensure proper ventilation due to potential sulfinate dust dispersion .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Controlled Variables: Test thermal stability (e.g., 25°C vs. 40°C), humidity (desiccated vs. ambient), and light exposure (dark vs. UV). Use accelerated aging studies for long-term predictions.
- Analytical Techniques: Track degradation via FTIR (sulfonate group integrity), TGA (thermal decomposition), and mass spectrometry (byproduct identification) .
- Data Documentation: Record raw data in appendices; highlight processed data (e.g., half-life calculations) in the main text .
Q. What safety protocols are essential when handling this compound in experimental settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, chemical-resistant goggles, and lab coats. Avoid inhalation by working in fume hoods .
- Waste Management: Segregate waste into designated containers for sulfinate derivatives. Collaborate with certified waste disposal services to prevent environmental contamination .
- Emergency Procedures: Maintain spill kits (activated carbon, neutralizers) and train lab personnel in first-aid measures for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?
Methodological Answer:
- Comparative Analysis: Cross-validate NMR (¹H/¹³C) and FTIR spectra with computational simulations (e.g., DFT for vibrational modes) or literature benchmarks .
- Error Mitigation: Quantify instrumental uncertainties (e.g., NMR signal-to-noise ratios) and sample heterogeneity (e.g., crystallinity variations) .
- Peer Consultation: Engage crystallography or spectroscopy experts to interpret ambiguous peaks or shifts, ensuring alignment with structural predictions .
Q. What methodological approaches are recommended for assessing the environmental impact of this compound degradation byproducts?
Methodological Answer:
- Byproduct Identification: Use LC-MS/MS and GC-MS to detect sulfonic acid derivatives or ethylbenzene fragments in hydrolyzed samples .
- Ecotoxicology Assays: Conduct Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity. Compare results against regulatory thresholds (e.g., OECD guidelines) .
- Interdisciplinary Collaboration: Partner with environmental chemists to model persistence and bioaccumulation potential using QSAR software .
Q. How should researchers address reproducibility challenges in catalytic applications of this compound?
Methodological Answer:
- Catalytic System Optimization: Screen solvents (e.g., DMF vs. THF), catalyst loading (e.g., palladium vs. copper), and reaction times to identify critical variables .
- Data Transparency: Publish full experimental protocols (e.g., stirring rates, inert atmosphere details) to enable replication. Use open-access platforms for raw data sharing .
- Controlled Replication: Collaborate with independent labs to validate results, addressing potential batch-to-batch variability in sulfinate purity .
Data Presentation and Analysis Guidelines
Q. Table 1: Common Analytical Techniques for this compound Characterization
Critical Evaluation of Sources
- Literature Review: Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-academic sources. Cross-check synthesis protocols against patents for methodological consistency .
- Bias Mitigation: Identify conflicts of interest (e.g., industry-funded studies) and assess statistical rigor (e.g., sample size, control groups) in toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
